molecular formula C20H21NO B12801192 N-cyclohexyl-9H-fluorene-9-carboxamide CAS No. 7471-88-7

N-cyclohexyl-9H-fluorene-9-carboxamide

Cat. No.: B12801192
CAS No.: 7471-88-7
M. Wt: 291.4 g/mol
InChI Key: CYCSEKCZGUAQQJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-9H-fluorene-9-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyclohexyl group attached to a fluorene backbone, with a carboxamide functional group. This compound has garnered interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new ones.

Scientific Research Applications

N-cyclohexyl-9H-fluorene-9-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-9H-fluorene-9-carboxamide: shares structural similarities with other fluorene derivatives, such as 9H-fluorene-9-carboxylic acid and its various amide derivatives.

    This compound: can be compared to other carboxamide compounds, which also feature the amide functional group but differ in their specific substituents and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of the cyclohexyl group, fluorene backbone, and carboxamide functional group

Properties

CAS No.

7471-88-7

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

N-cyclohexyl-9H-fluorene-9-carboxamide

InChI

InChI=1S/C20H21NO/c22-20(21-14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14,19H,1-3,8-9H2,(H,21,22)

InChI Key

CYCSEKCZGUAQQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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